5-nitro-1H-pyrrole-3-carboxylic acid

Description

BenchChem offers high-quality 5-nitro-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H4N2O4 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

5-nitro-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C5H4N2O4/c8-5(9)3-1-4(6-2-3)7(10)11/h1-2,6H,(H,8,9) |

InChI Key |

LJXAHVMHFGXVJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-pyrrole-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide on the core physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from analogous compounds and establishes a framework for its characterization. The focus is on providing both theoretical understanding and field-proven experimental protocols, equipping researchers with the necessary tools for a thorough evaluation.

Molecular Structure and Identity

5-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrole ring. The molecule's characteristics are defined by three key components: the aromatic pyrrole core, an electron-withdrawing nitro group (-NO₂) at the 5-position, and a carboxylic acid (-COOH) group at the 3-position. This specific arrangement of functional groups dictates its electronic distribution, reactivity, and potential for intermolecular interactions, which are foundational to its behavior in chemical and biological systems.

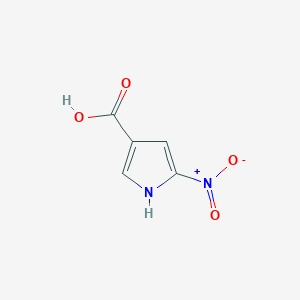

Caption: Chemical structure of 5-nitro-1H-pyrrole-3-carboxylic acid.

Table 1: Core Molecular Identifiers

| Property | Value |

| Molecular Formula | C₅H₄N₂O₄ |

| Molecular Weight | 156.09 g/mol |

| IUPAC Name | 5-nitro-1H-pyrrole-3-carboxylic acid |

| Canonical SMILES | C1=C(NC(=C1)[O-])C(=O)O |

Essential Physicochemical Characteristics

The interplay between a molecule's structure and its physical properties is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1] This section details the critical physicochemical parameters and provides robust methodologies for their experimental determination.

Table 2: Summary of Key Physicochemical Parameters and Standardized Methodologies

| Parameter | Expected Property/Value | Recommended Experimental Method |

| Melting Point | Expected to be a high-melting solid, likely with decomposition. | Differential Scanning Calorimetry (DSC) |

| Acidity (pKa) | Acidic, with a pKa value lower than the parent pyrrole-3-carboxylic acid. | Potentiometric Titration |

| Solubility | Limited aqueous solubility; higher solubility in polar organic solvents. | Kinetic and Thermodynamic Solubility Assays (Shake-Flask) |

Melting Point and Thermal Stability

The melting point is a fundamental indicator of a compound's purity and the energetic stability of its crystal lattice. For complex organic molecules, particularly those with nitro groups, it is also a measure of thermal stability. The related compound 5-nitro-1H-indole-3-carboxylic acid, for instance, exhibits a high melting point with decomposition at 276-278 °C.[2] A similar behavior is anticipated for the title compound.

Differential Scanning Calorimetry (DSC) is the preferred method for this analysis as it provides a highly precise measurement of the melting temperature (Tₘ) and can simultaneously detect thermal events like decomposition.[3][4] The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are heated at a controlled rate.[4][5]

Experimental Protocol: Melting Point Determination by DSC

The causality behind this protocol is to subject the compound to a precise thermal ramp, allowing for the detection of the energy absorbed during melting (an endothermic process) and any energy released during decomposition (an exothermic process).

Caption: Standard workflow for DSC analysis.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter in drug discovery, as it determines the ionization state of a molecule at a given pH.[6] This, in turn, profoundly affects properties like solubility, membrane permeability, and target binding. The molecule possesses two potentially ionizable protons: one on the carboxylic acid and one on the pyrrole nitrogen. The carboxylic acid proton is significantly more acidic. The presence of the strongly electron-withdrawing nitro group is expected to further increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to the unsubstituted pyrrole-3-carboxylic acid.

Potentiometric titration is a highly accurate and reliable method for pKa determination.[6][7] The principle involves the gradual addition of a titrant (a strong base) to a solution of the compound while monitoring the pH, allowing for the precise identification of the half-equivalence point where pH = pKa.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to be self-validating by including system calibration and the use of a controlled environment to ensure accuracy.

Caption: High-throughput kinetic solubility workflow.

Spectroscopic Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound are not available, the following section outlines the expected characteristic signals based on its functional groups.

-

¹H NMR: The spectrum should reveal signals for the two non-equivalent aromatic protons on the pyrrole ring, a broad signal for the pyrrole N-H, and a downfield, exchangeable signal for the carboxylic acid O-H. The chemical shifts of the ring protons will be significantly influenced by the anisotropic and electronic effects of the nitro and carboxyl groups.

-

¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyrrole ring and the carboxylic acid. The carboxyl carbon will appear significantly downfield (~160-180 ppm), while the carbon attached to the nitro group will also be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands: a very broad O-H stretch for the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and a medium N-H stretch from the pyrrole ring (~3300 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing a highly accurate mass measurement. The expected [M-H]⁻ ion in negative mode ESI would be at m/z 155.01.

Conclusion and Future Directions

This guide establishes a foundational understanding of the physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid from the perspective of a medicinal or materials chemist. While theoretical analysis provides a strong starting point, the core of scientific integrity lies in empirical validation. The detailed, field-proven protocols for DSC, potentiometric titration, and kinetic solubility assays provided herein offer a clear and robust pathway for researchers to experimentally determine these critical parameters. A thorough characterization, grounded in the methodologies described, is an indispensable step in unlocking the full potential of this compound in any research and development program.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Cuyckens, F., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

-

Unknown. Organic Compounds: Physical Properties Lab. [Link]

-

NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

-

The Royal Society of Chemistry. (2023). Physicochemical Properties. [Link]

-

Unknown. Experiment 1 — Properties of Organic Compounds. [Link]

-

PubChem. Pyrrole-3-carboxylic acid. [Link]

-

ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chembk.com [chembk.com]

- 3. Differential scanning calorimetry [cureffi.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. torontech.com [torontech.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-nitro-1H-pyrrole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the structural and geometric properties of 5-nitro-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document leverages high-level computational chemistry to predict its molecular geometry. Furthermore, it details the standard experimental protocols for its synthesis, crystallization, and spectroscopic characterization, offering a complete theoretical and practical framework for its study. A comparative analysis with structurally related compounds is included to provide context and validate the predicted data. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel pyrrole-based therapeutic agents.

Introduction: The Significance of Nitro-Substituted Pyrroles

The pyrrole nucleus is a fundamental scaffold in a multitude of biologically active compounds and marketed drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties, reactivity, and biological activity of the parent molecule.[2] Nitro-containing heterocycles are extensively investigated for their potential as antibacterial, anticancer, and antiviral agents.[2][3] 5-nitro-1H-pyrrole-3-carboxylic acid combines the pyrrole core with both a nitro group and a carboxylic acid function, making it an intriguing candidate for further derivatization and biological screening.

A thorough understanding of the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design and development. While experimental determination of the crystal structure via single-crystal X-ray diffraction is the gold standard, no such data for 5-nitro-1H-pyrrole-3-carboxylic acid is currently available in the public domain. Therefore, this guide employs a robust computational approach to elucidate its molecular geometry, complemented by a detailed discussion of the experimental workflows required for its empirical validation.

Predicted Molecular Geometry and Structural Analysis

In the absence of experimental crystallographic data, the molecular geometry of 5-nitro-1H-pyrrole-3-carboxylic acid was optimized using computational methods. Density Functional Theory (DFT) calculations provide a reliable prediction of the ground-state geometry of molecules.

Computational Methodology

The molecular structure was optimized using the Gaussian 09 software package.[4] The geometry was fully optimized in the gas phase using the Becke's three-parameter Lee–Yang–Parr hybrid functional (B3LYP) with the 6-31G(d) basis set, a widely accepted method for obtaining accurate geometries of organic molecules.[4]

Predicted Molecular Structure

The optimized geometry of 5-nitro-1H-pyrrole-3-carboxylic acid is depicted below. The pyrrole ring is predicted to be essentially planar, a characteristic feature of aromatic systems. The carboxylic acid and nitro group substituents are also predicted to be nearly coplanar with the ring to maximize conjugation.

Caption: Predicted molecular structure with atom numbering.

Predicted Geometric Parameters

The key bond lengths, bond angles, and dihedral angles for the optimized structure are summarized in the tables below. These values are consistent with those observed in structurally related heterocyclic compounds.[5][6]

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) | Bond | Predicted Length (Å) |

|---|---|---|---|

| N1–C2 | 1.372 | C3–C6 | 1.481 |

| C2–C3 | 1.385 | C6–O1 | 1.215 |

| C3–C4 | 1.428 | C6–O2 | 1.358 |

| C4–C5 | 1.380 | O2–H3 | 0.972 |

| C5–N1 | 1.378 | C5–N2 | 1.455 |

| N1–H1 | 1.012 | N2–O3 | 1.228 |

| C2–H2 | 1.081 | N2–O4 | 1.228 |

| C4–H4 | 1.083 | | |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

| Angle | Predicted Value (°) | Dihedral Angle | Predicted Value (°) |

|---|---|---|---|

| C5–N1–C2 | 109.5 | C2–C3–C6–O1 | 179.8 |

| N1–C2–C3 | 108.2 | C4–C3–C6–O2 | 179.9 |

| C2–C3–C4 | 107.0 | N1–C5–N2–O3 | 0.5 |

| C3–C4–C5 | 107.8 | C4–C5–N2–O4 | 179.6 |

| C4–C5–N1 | 107.5 | ||

| C2–C3–C6 | 128.5 | ||

| C4–C3–C6 | 124.5 | ||

| O1–C6–O2 | 122.0 | ||

| C3–C6–O2 | 114.5 | ||

| C5–N2–O3 | 118.0 | ||

| C5–N2–O4 | 118.0 |

| O3–N2–O4 | 124.0 | | |

Experimental Workflows

The following sections detail the standard laboratory procedures for the synthesis, crystallization, and characterization of 5-nitro-1H-pyrrole-3-carboxylic acid. These protocols are based on established methods for similar compounds.

Synthesis Protocol: Nitration of 1H-Pyrrole-3-carboxylic acid

The synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid can be achieved via electrophilic nitration of the corresponding pyrrole-3-carboxylic acid. Pyrrole is highly reactive towards strong acids, which can cause polymerization; therefore, milder nitrating agents are typically employed.[7][8] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common reagent for the nitration of pyrroles.[7][9]

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1H-pyrrole-3-carboxylic acid in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

-

Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid dropwise to acetic anhydride at a temperature below 10 °C. Allow the mixture to stand for 15 minutes.

-

Nitration Reaction: Add the freshly prepared acetyl nitrate solution dropwise to the cooled pyrrole solution, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Single-Crystal Growth Protocol

High-quality single crystals are essential for X-ray diffraction analysis. The following is a general procedure for obtaining single crystals of an organic acid.

Step-by-Step Protocol:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) for their ability to dissolve the compound when hot and yield solid upon cooling.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified 5-nitro-1H-pyrrole-3-carboxylic acid in the chosen solvent by gentle heating.

-

Filtration: Filter the hot solution through a pre-warmed funnel with a cotton or filter paper plug to remove any insoluble impurities.

-

Slow Evaporation/Cooling: Cover the container of the hot, filtered solution with a watch glass or perforated parafilm and allow it to cool slowly to room temperature. For very soluble compounds, slow evaporation of the solvent at room temperature over several days can yield high-quality crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas or in a desiccator.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known characteristics of the functional groups present in 5-nitro-1H-pyrrole-3-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the O-H and N-H stretches, the C=O of the carboxylic acid, and the N-O stretches of the nitro group.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 | Medium, Sharp | N-H stretch of pyrrole ring |

| 3300-2500 | Strong, Broad | O-H stretch of carboxylic acid (hydrogen-bonded) |

| ~1710 | Strong | C=O stretch of carboxylic acid |

| 1550-1500 | Strong | Asymmetric NO₂ stretch[10] |

| 1360-1320 | Strong | Symmetric NO₂ stretch[10] |

| ~1540 | Medium | C=C stretching of pyrrole ring[11] |

| ~1190 | Medium | C-N stretching of pyrrole ring[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are predicted for a solution in DMSO-d₆.

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | COOH |

| ~12.0 | Broad Singlet | 1H | N-H |

| ~7.5 | Doublet | 1H | H2 (pyrrole) |

| ~7.0 | Doublet | 1H | H4 (pyrrole) |

Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | C=O (Carboxylic Acid) |

| ~140 | C5 (bearing NO₂) |

| ~130 | C2 |

| ~125 | C3 (bearing COOH) |

| ~115 | C4 |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

Table 6: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

|---|---|---|

| ESI- | 155.01 | [M-H]⁻ |

| ESI+ | 157.03 | [M+H]⁺ |

| ESI+ | 179.01 | [M+Na]⁺ |

Comparative Structural Analysis and Intermolecular Interactions

While the crystal structure of the title compound is unknown, analysis of related structures provides insight into its likely solid-state behavior. The crystal structure of 5-nitro-1H-pyrazole-3-carboxylic acid, an isomer, reveals extensive hydrogen bonding.[12] Similarly, the carboxylic acid group of 5-nitro-1H-pyrrole-3-carboxylic acid is expected to form strong hydrogen-bonded dimers in the solid state.

The N-H of the pyrrole ring and the oxygen atoms of the nitro group can also act as hydrogen bond donors and acceptors, respectively. These interactions would lead to the formation of a complex three-dimensional supramolecular network.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. omicsonline.org [omicsonline.org]

- 6. theorchem.ru [theorchem.ru]

- 7. echemi.com [echemi.com]

- 8. homework.study.com [homework.study.com]

- 9. uop.edu.pk [uop.edu.pk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-NITROPYRROLE(5930-94-9) 13C NMR [m.chemicalbook.com]

Thermodynamic Stability of 5-nitro-1H-pyrrole-3-carboxylic acid: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the thermodynamic stability of 5-nitro-1H-pyrrole-3-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. By integrating theoretical principles, computational modeling, and established experimental protocols, this document offers a robust framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of this and similar energetic compounds.

Introduction: The Significance of Thermodynamic Stability

5-nitro-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds. The introduction of a nitro group, a strong electron-withdrawing moiety, and a carboxylic acid group significantly influences the molecule's electronic properties, reactivity, and, crucially, its thermodynamic stability. A thorough understanding of this stability is paramount for safe handling, predicting shelf-life, and determining its suitability for various applications where it may be subjected to thermal stress.

The inherent energetic nature of the nitro group necessitates a detailed investigation of the molecule's decomposition pathways and the energy released during this process. This guide will explore these aspects through a multi-faceted approach, combining computational chemistry for predictive insights and thermal analysis techniques for empirical validation.

Theoretical Framework: Understanding the Structural and Electronic Influences on Stability

The thermodynamic stability of 5-nitro-1H-pyrrole-3-carboxylic acid is intrinsically linked to its molecular structure and the interplay of its functional groups. The pyrrole ring itself is an aromatic heterocycle, with the nitrogen's lone pair of electrons participating in the π-system, creating a delocalized electron cloud that imparts a degree of stability.[1][2] However, the introduction of substituents can either enhance or diminish this stability.

The Role of the Nitro Group

The nitro group (NO₂) is a potent electron-withdrawing group that significantly impacts the electronic landscape of the pyrrole ring. This electronic pull can have two opposing effects on stability:

-

Destabilization: The strong inductive and resonance effects of the nitro group can withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic attack and potentially weakening the ring's inherent stability.

-

Energetic Contribution: The N-O bonds within the nitro group are relatively weak and their cleavage can initiate exothermic decomposition, releasing a significant amount of energy.

The Influence of the Carboxylic Acid Group

The carboxylic acid group (-COOH) also influences the molecule's stability, primarily through its acidic nature and its potential for intermolecular interactions. It can participate in hydrogen bonding, which can increase the overall stability of the crystalline structure. However, under certain conditions, it can also undergo decarboxylation, a process that can be catalyzed by acid.[3]

Aromaticity and Reactivity

The aromaticity of the pyrrole ring is a key contributor to its stability. The degree of aromaticity can be influenced by substituents. While pyrrole is more reactive than benzene towards electrophilic substitution, the presence of the electron-withdrawing nitro group is expected to decrease this reactivity.[1][4] The overall reactivity of 5-nitro-1H-pyrrole-3-carboxylic acid will be a balance between the inherent reactivity of the pyrrole ring and the deactivating effect of the nitro group.

Computational Assessment of Thermodynamic Stability

In the absence of direct experimental data for 5-nitro-1H-pyrrole-3-carboxylic acid, computational chemistry provides a powerful tool for predicting its thermodynamic properties. Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between accuracy and computational cost.

Key Thermodynamic Parameters

Two critical parameters for assessing the thermodynamic stability of energetic materials are the Bond Dissociation Energy (BDE) and the Heat of Formation (HOF) .

-

Bond Dissociation Energy (BDE): The BDE of the C-NO₂ bond is often the initial trigger for the decomposition of nitroaromatic compounds. A lower BDE indicates a weaker bond and a greater propensity for thermal decomposition.

-

Heat of Formation (HOF): The HOF provides a measure of the energy stored within the molecule. A higher, more positive HOF can indicate a less stable, more energetic compound.

Recommended Computational Protocol

The following protocol outlines a robust approach for calculating the BDE and HOF of 5-nitro-1H-pyrrole-3-carboxylic acid using DFT.

Step-by-Step Computational Workflow:

-

Geometry Optimization:

-

Construct the 3D structure of 5-nitro-1H-pyrrole-3-carboxylic acid.

-

Perform a geometry optimization using a suitable DFT functional and basis set. The PBE0 and B3P86 functionals with a 6-311G** basis set have shown good reliability for calculating C-NO₂ BDEs in nitroaromatic systems.[5][6]

-

Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Bond Dissociation Energy (BDE) Calculation:

-

To calculate the C-NO₂ BDE, perform single-point energy calculations on the optimized molecule, the resulting pyrrole-3-carboxylic acid radical, and the nitrogen dioxide radical (•NO₂).

-

The BDE can be calculated using the following equation: BDE (C-NO₂) = E(pyrrole-3-carboxylic acid radical) + E(•NO₂) - E(5-nitro-1H-pyrrole-3-carboxylic acid)

-

Where E represents the total electronic energy of each species.

-

-

Heat of Formation (HOF) Calculation:

-

The HOF can be calculated using isodesmic reactions. This method involves constructing a balanced chemical equation where the types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[7][8]

-

An example of an isodesmic reaction for this molecule is: 5-nitro-1H-pyrrole-3-carboxylic acid + pyrrole → 1H-pyrrole-3-carboxylic acid + 2-nitropyrrole

-

The HOF of the target molecule can then be calculated from the known experimental or accurately calculated HOFs of the other molecules in the reaction and the calculated reaction enthalpy.

-

Experimental Evaluation of Thermal Stability

Experimental techniques are essential for validating computational predictions and providing a real-world assessment of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, crystallization, and decomposition.

DSC Experimental Protocol for Energetic Materials:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the 5-nitro-1H-pyrrole-3-carboxylic acid sample into a high-pressure crucible or a hermetically sealed pan.

-

Ensure the sample is dry to prevent interference from moisture.

-

-

Instrument Setup:

-

Calibrate the DSC instrument according to the manufacturer's instructions.

-

Purge the sample chamber with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 5-20 °C/min, to a final temperature beyond the decomposition point.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify the onset temperature of decomposition (T_onset), the peak exothermic temperature (T_peak), and the enthalpy of decomposition (ΔH_d).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

TGA Experimental Protocol for Nitro Compounds:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

-

Instrument Setup:

-

Calibrate the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a consistent flow rate.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature above the final decomposition point at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition and the temperature at which 5% and 50% mass loss occurs (T₅ and T₅₀).

-

Interpreting Thermal Analysis Data

The data obtained from DSC and TGA can be summarized in a table for clear comparison and interpretation.

| Parameter | Description | Expected Significance for 5-nitro-1H-pyrrole-3-carboxylic acid |

| T_onset (DSC) | The temperature at which the exothermic decomposition begins. | A lower T_onset indicates lower thermal stability. |

| T_peak (DSC) | The temperature at which the rate of heat release is at its maximum. | Provides information about the kinetics of the decomposition. |

| ΔH_d (DSC) | The total heat released during decomposition. | A larger ΔH_d suggests a more energetic material. |

| T₅ / T₅₀ (TGA) | Temperatures at which 5% and 50% of the initial mass is lost. | These values provide a quantitative measure of the decomposition profile. |

Predicted Decomposition Pathway

Based on the known decomposition mechanisms of nitroaromatic compounds and substituted pyrroles, a plausible decomposition pathway for 5-nitro-1H-pyrrole-3-carboxylic acid can be proposed.

Logical Flow of Decomposition:

Caption: Proposed decomposition pathways for 5-nitro-1H-pyrrole-3-carboxylic acid.

The primary initiation step is likely the homolytic cleavage of the relatively weak C-NO₂ bond, leading to the formation of a pyrrole-3-carboxylic acid radical and a nitrogen dioxide radical. An alternative initial step could be decarboxylation. These initial radical species are highly reactive and will likely undergo further fragmentation and polymerization, ultimately leading to the formation of various gaseous products.

Safety Considerations for Handling and Storage

Given the energetic nature of 5-nitro-1H-pyrrole-3-carboxylic acid, strict adherence to safety protocols is essential.

Laboratory Safety Workflow:

Caption: A workflow for the safe handling of energetic compounds.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[9][10][11]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood.

-

Ignition Sources: Avoid all sources of heat, sparks, and static electricity.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.[12]

-

Spill and Waste Management: Have a spill kit readily available and dispose of waste according to institutional guidelines for hazardous materials.

Conclusion

The thermodynamic stability of 5-nitro-1H-pyrrole-3-carboxylic acid is a critical parameter that dictates its safe handling and potential applications. This guide has provided a comprehensive framework for understanding and evaluating this stability, integrating theoretical considerations, computational modeling, and experimental thermal analysis techniques. The presence of both a nitro group and a carboxylic acid group on the pyrrole ring creates a complex interplay of electronic and structural factors that influence its energetic properties. By following the outlined protocols, researchers can gain valuable insights into the thermal behavior of this molecule, ensuring both safety and the successful advancement of their research endeavors.

References

- Shao, J., et al. (2010). Assessment of PBE0 Calculation of C-NO2 Bond Dissociation Energies for Nitroaromatic System.

- Zeman, S., & Krupka, M. (2006). Characterization of C-NO2 Bonds in Nitroaromatic Compounds.

- Ghosh, P., & Politzer, P. (2003). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. The Journal of Physical Chemistry A, 107(42), 9058-9062.

- UGA Environmental Safety Division. (n.d.). Standard Operating Procedure for Nitro Compounds. University of Georgia.

- Wang, F., et al. (2015). A DFT theoretical study of energetic nitrogen-rich C4N6H8-n(NO2)n derivatives. Journal of Molecular Modeling, 21(1), 2.

- Vervloessem, E., et al. (2026). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 31(1), 123.

- Csonka, G. I., & Ruzsinszky, A. (2005). A DFT Study on Nitro Derivatives of Pyridine. The Journal of Physical Chemistry A, 109(33), 7456-7464.

- Byrd, E. F. C., & Rice, B. M. (2006). Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. The Journal of Physical Chemistry A, 110(3), 1005-1013.

- Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11845-11852.

- Massa, S., et al. (1990). Synthesis and antibacterial activity of some 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues. Il Farmaco, 45(7-8), 819-830.

- Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.

- El-Sayed, M. A. F. (n.d.).

- Wolken, J. K., & Zeller, M. (2021). The Bond Dissociation Energy of the N···O Bond. The Journal of Organic Chemistry, 86(12), 8443-8451.

- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Gutman, I., et al. (2005). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of the Serbian Chemical Society, 70(3), 329-337.

- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.

- Wikipedia. (n.d.). Pyrrole.

- University of Bristol. (n.d.).

- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

- University of South Florida. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms.

- PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid.

- Safir, S. R., & Schein, H. (1955). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 33(1), 38-42.

- Sigma-Aldrich. (n.d.). 5-nitro-1H-pyrrole-2-carbaldehyde AldrichCPR.

- PubChem. (n.d.). Pyrrole-3-carboxylic acid.

- Angene. (n.d.). 5-Nitro-1H-Pyrrole-2-Carboxylic Acid(CAS# 13138-72-2).

Sources

- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Assessment of PBE0 Calculation of C-NO2 Bond Dissociation Energies for Nitroaromatic System | Scientific.Net [scientific.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ibisscientific.com [ibisscientific.com]

- 10. hscprep.com.au [hscprep.com.au]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. nottingham.ac.uk [nottingham.ac.uk]

pKa values and acidity constants of 5-nitro-1H-pyrrole-3-carboxylic acid

An In-Depth Technical Guide to the Acidity and pKa Determination of 5-nitro-1H-pyrrole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] For nitrogen-containing heterocyclic compounds such as 5-nitro-1H-pyrrole-3-carboxylic acid, understanding the ionization behavior of its distinct functional groups—the carboxylic acid and the pyrrole ring N-H—is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[2] This guide provides a comprehensive analysis of the factors governing the acidity of 5-nitro-1H-pyrrole-3-carboxylic acid, outlines authoritative experimental protocols for its empirical determination, and discusses computational approaches for its prediction. We synthesize field-proven insights with established scientific principles to offer a self-validating framework for researchers.

Introduction: The Chemical Context and Importance of pKa

5-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a five-membered aromatic pyrrole ring substituted with both a carboxylic acid group and a nitro group. Pyrrole derivatives are prevalent scaffolds in medicinal chemistry, valued for their roles in biologically active compounds.[3][4] The ionization state of a molecule, dictated by its pKa value(s) and the surrounding pH, governs critical properties such as aqueous solubility, lipophilicity, and the ability to cross biological membranes.[5] Therefore, the precise determination of the pKa values for 5-nitro-1H-pyrrole-3-carboxylic acid is an indispensable step in its evaluation as a potential therapeutic agent or synthetic building block.

This molecule possesses two primary ionizable protons:

-

The carboxylic acid proton (-COOH)

-

The pyrrole ring imino proton (-NH)

The electronic character of the substituents dramatically influences the acidity of these protons. This guide will explore these influences and provide robust methods for quantifying them.

Theoretical Framework: Predicting Acidity

The acidity of a specific proton is determined by the stability of the conjugate base formed upon its dissociation.[6] Any factor that stabilizes the resulting anion will increase the acidity, corresponding to a lower pKa value.[7]

Electronic Effects of Substituents

In 5-nitro-1H-pyrrole-3-carboxylic acid, the pyrrole ring is substituted with two powerful electron-withdrawing groups (EWGs):

-

Nitro Group (-NO₂): One of the strongest EWGs, it deactivates aromatic rings toward electrophilic substitution and stabilizes negative charge through both inductive and resonance effects.

-

Carboxylic Acid Group (-COOH): Also an electron-withdrawing group, it contributes to the overall electron-deficient nature of the ring.

These effects have predictable consequences on the molecule's two pKa values.

-

pKa₁ (Carboxylic Acid): The combined electron-withdrawing force of the nitro group and the pyrrole ring will significantly stabilize the carboxylate anion (–COO⁻) formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid.[6][7] Consequently, the pKa of the carboxylic acid in 5-nitro-1H-pyrrole-3-carboxylic acid is expected to be substantially lower than that of unsubstituted benzoic acid (pKa ≈ 4.2) and pyrrole-3-carboxylic acid.

-

pKa₂ (Pyrrole N-H): While the pyrrole N-H is generally a very weak acid (pKa ≈ 17), the presence of two strong EWGs will markedly stabilize the pyrrolide anion formed after deprotonation.[8] This delocalization of the negative charge into the electron-deficient ring system makes the N-H proton significantly more acidic than in an unsubstituted pyrrole.

Predicted pKa Values

| Compound/Functional Group | Reference pKa | Predicted pKa for 5-nitro-1H-pyrrole-3-carboxylic acid | Rationale |

| Benzoic Acid (-COOH) | ~4.2 | 2.0 - 3.5 | Strong inductive and resonance stabilization of the carboxylate anion by the nitro group significantly increases acidity.[6] |

| Pyrrole (N-H) | ~17.0[8] | 10.0 - 14.0 | Strong stabilization of the pyrrolide anion by two electron-withdrawing groups (nitro and carboxyl) increases acidity. |

Experimental Determination of pKa Values

The empirical determination of pKa is the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[9][10]

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[5][11] The pKa is the pH at which the functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[11][12]

The choice of potentiometry is based on its simplicity, low cost, and direct measurement of hydrogen ion activity.[9] Key procedural steps are designed to ensure accuracy and reproducibility. For instance, purging with an inert gas like nitrogen or argon is critical to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids.[11] Maintaining a constant ionic strength minimizes variations in activity coefficients.[11]

-

Instrument Calibration: Calibrate the pH meter and electrode using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.[11][13]

-

Sample Preparation:

-

Accurately weigh and dissolve the 5-nitro-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.[11]

-

Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength.[11]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Place a calibrated pH electrode and a micro-burette tip into the solution. Ensure the electrode is immersed but clear of the magnetic stir bar.

-

Gently bubble nitrogen or argon gas through the solution for 10-15 minutes prior to and during the titration to displace dissolved CO₂.[11]

-

-

Titration Procedure:

-

Begin stirring the solution gently.

-

Add standardized 0.1 M NaOH titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[5]

-

Collect more data points near the equivalence points, where the pH changes most rapidly.

-

-

Data Analysis:

-

Plot the recorded pH values versus the volume of titrant added to generate a titration curve.

-

Calculate the first and second derivatives of the titration curve. The peak of the first derivative curve (or the zero crossing of the second derivative) indicates the equivalence point.[14]

-

The pKa is equal to the pH at the half-equivalence point.[11][12] For a molecule with two pKa values, two distinct inflection points will be observed.

-

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. optibrium.com [optibrium.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. asdlib.org [asdlib.org]

- 13. scribd.com [scribd.com]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tautomeric and Conformational Forms of Nitropyrrole Carboxylic Acids in Solution

The following technical guide details the structural equilibria of nitropyrrole carboxylic acids in solution. This analysis distinguishes between true prototropic tautomerism, conformational isomerism (rotamers), and supramolecular aggregation, all of which define the "forms" observed in experimental settings.

Executive Summary

Nitropyrrole carboxylic acids (e.g., 4-nitropyrrole-2-carboxylic acid) are critical pharmacophores in the synthesis of DNA-binding ligands (such as netropsin and distamycin analogs). In solution, these compounds do not exist as a single static structure.[1] Instead, they function as a dynamic ensemble of three distinct equilibrium states :

-

Conformational Isomers (Rotamers): The rotation of the carboxylic acid group relative to the pyrrole ring (s-cis vs. s-trans).[2]

-

Supramolecular Aggregates: The equilibrium between hydrogen-bonded cyclic dimers and solvated monomers.

-

Prototropic Tautomers: The shift of the ring proton (1H- vs. 2H-/3H-pyrrole), which is heavily suppressed but theoretically relevant under high-energy conditions.

Understanding these forms is essential for interpreting NMR spectra accurately and predicting binding modes in active pharmaceutical ingredient (API) formulation.

Theoretical Framework: The Energy Landscape

Conformational Isomerism (The Dominant "Forms")

In solution, the primary "forms" observed by NMR are the rotational isomers of the exocyclic C–C bond connecting the pyrrole ring to the carboxylic acid group.

-

Syn (s-cis) Conformer: The carbonyl oxygen (C=O) is on the same side as the pyrrole N–H.[2][3][4][5] This form is typically stabilized by an intramolecular hydrogen bond between the pyrrole N–H and the carbonyl oxygen.

-

Anti (s-trans) Conformer: The carbonyl oxygen is on the opposite side of the pyrrole N–H.[2][3][4] This form exposes the N–H and COOH groups to solvent interactions more freely.

Impact of the Nitro Group: The nitro group (–NO₂) at position 3 or 4 is a strong electron-withdrawing group (EWG). It reduces the electron density of the pyrrole ring, increasing the acidity of the pyrrole N–H proton (pKa drops from ~17 in unsubstituted pyrrole to ~10–12 in nitropyrroles). This enhanced acidity strengthens the intramolecular hydrogen bond in the s-cis conformer, often locking the molecule into this form in non-polar solvents.

Supramolecular Aggregation (Dimerization)

Like most carboxylic acids, nitropyrrole carboxylic acids form centrosymmetric cyclic dimers in non-polar solvents (e.g., CDCl₃, CCl₄) via dual O–H···O=C hydrogen bonds. In polar hydrogen-bond-accepting (HBA) solvents (e.g., DMSO, Methanol), these dimers dissociate into solvated monomers.

Prototropic Tautomerism (Ring Proton Shift)

While often discussed, true tautomerism (migration of the H atom from N1 to C2 or C3) is energetically unfavorable due to the loss of aromaticity.

-

1H-Tautomer: The aromatic, stable form. (>99.9% population).

-

2H/3H-Tautomers: Non-aromatic intermediates. The nitro group does not sufficiently stabilize these forms to make them observable in standard solution, unlike in nitro-alkanes where aci-nitro forms are possible.

Visualization of Equilibria

The following diagram illustrates the dynamic relationship between the conformational and aggregation states in solution.

Caption: Network of equilibria for nitropyrrole carboxylic acids. The s-cis conformer is often the thermodynamic sink in non-polar media due to intramolecular stabilization.

Experimental Protocols for Form Identification

To distinguish these forms in a research setting, the following self-validating NMR protocols are recommended.

Protocol A: Solvatochromic NMR Analysis

Objective: Differentiate between intramolecularly H-bonded conformers (s-cis) and intermolecularly H-bonded dimers.

-

Preparation: Prepare 10 mM solutions of the nitropyrrole carboxylic acid in:

-

Solvent A: CDCl₃ (Non-polar, promotes dimerization).

-

Solvent B: DMSO-d₆ (Polar, promotes monomerization).

-

-

Acquisition: Acquire ¹H NMR spectra at 298 K.

-

Analysis of Chemical Shifts (δ):

-

NH Proton: In CDCl₃, if the NH is involved in an intramolecular bond (s-cis), it will appear sharp and downfield (δ 10–12 ppm) but will show minimal concentration dependence.

-

COOH Proton: In CDCl₃ (Dimer), the COOH proton appears extremely downfield (δ 12–14 ppm) and broad. In DMSO (Monomer), this peak shifts upfield or disappears due to exchange.

-

-

Validation: If the NH peak shifts significantly (>0.5 ppm) between CDCl₃ and DMSO, the NH is solvent-exposed (s-trans or dimer interface). If the shift is minimal, it is protected (s-cis).

Protocol B: Variable Temperature (VT) NMR

Objective: Determine the rotational barrier between s-cis and s-trans forms.

-

Setup: Dissolve compound in a high-boiling solvent (e.g., DMSO-d₆ or Tetrachloroethane-d₂).

-

Stepwise Heating: Acquire spectra from 298 K to 373 K in 10 K increments.

-

Observation: Look for the coalescence of signal sets.

-

At room temperature, if rotation is slow, you may see two distinct sets of signals (unequal population).

-

As temperature rises, these signals will broaden and merge (coalesce) into a single average peak.

-

-

Calculation: Use the coalescence temperature (

) to calculate the Gibbs free energy of activation (

Data Summary: Typical NMR Signatures

| Feature | s-cis (Syn) | s-trans (Anti) | Cyclic Dimer |

| Dominant Solvent | CDCl₃ (Dilute) | DMSO-d₆ | CDCl₃ (Conc.) |

| NH Shift ( | 10.5 - 12.0 ppm | 9.5 - 11.0 ppm | 10.0 - 11.5 ppm |

| COOH Shift ( | ~11.0 ppm | ~12.5 ppm (broad) | 13.0 - 14.5 ppm |

| H-Bond Type | Intramolecular (NH···O=C) | Solvent-Solute | Intermolecular (OH···O=C) |

| Stability Source | Chelation effect | Solvation energy | Dimerization enthalpy |

Synthesis of Mechanism and Reactivity

The "tautomeric" behavior of nitropyrrole carboxylic acids is strictly a function of the acidity induced by the nitro group.

-

Acidity Enhancement: The nitro group withdraws electron density via induction (-I) and resonance (-M). This makes the pyrrole ring electron-deficient.

-

Consequence for Tautomerism: Unlike electron-rich pyrroles which are prone to oxidation or polymerization, nitropyrroles are robust. The "forms" are stable enough to be isolated or observed without rapid degradation.

-

Synthetic Implication: When coupling these acids (e.g., in peptide synthesis), the s-cis form is less reactive to activation because the carbonyl oxygen is "tied up" in a hydrogen bond. Using a polar solvent (DMF/DMSO) disrupts this H-bond, shifting the equilibrium toward the open s-trans monomer, thereby enhancing the reaction rate with coupling reagents (e.g., EDC, HATU).

Workflow Visualization: Solvent-Driven Form Switching

Caption: Solvent selection dictates the reactive form of the acid. Polar solvents are required to break the dimer and 'unlock' the s-cis conformation for synthesis.

References

-

Conformational Preferences of 2-Acylpyrroles: Detailed analysis of s-cis vs s-trans energetics and NMR barriers.

- Source: Longdom Publishing

-

URL:[Link]

-

Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Thermodynamic study of the dimeriz

- Source: N

-

URL:[Link]

-

Pyrrole-2-carboxylic Acid and Its Dimers: Vibrational spectroscopy and DFT calcul

- Source: ResearchG

-

URL:[Link]

-

4-Nitro-1H-pyrrole-2-carboxylic acid Properties: Physical and chemical property data for the specific nitropyrrole deriv

- Source: PubChem

-

URL:[Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 5-Nitro-1H-pyrrole-3-carboxylic Acid

[1]

Executive Summary

5-nitro-1H-pyrrole-3-carboxylic acid represents a class of electron-deficient pyrroles essential for synthesizing kinase inhibitors and immunomodulatory drugs.[1] Its solubility profile is dominated by the interplay between the strong hydrogen-bond donating capacity of the pyrrole NH and carboxylic acid moieties, and the electron-withdrawing nitro group.[1]

Key Solubility Characteristics:

-

Primary Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF) due to disruption of intermolecular H-bonds.[1]

-

Process Solvents: Moderate-to-low solubility in lower alcohols (Methanol, Ethanol) and esters; temperature-dependent behavior is critical here for crystallization.[1]

-

Anti-Solvents: Practically insoluble in non-polar hydrocarbons (Hexane, Heptane), making them ideal candidates for anti-solvent precipitation.[1]

Physicochemical Characterization

To understand the solubility landscape, we must first analyze the molecular descriptors that govern solute-solvent interactions.[1]

Molecular Structure & Polarity

The molecule features three distinct functional regions affecting solvation:

-

Pyrrole Ring (NH): Acts as a Hydrogen Bond Donor (HBD).[1] The 5-nitro group increases the acidity of this proton.[1]

-

Carboxylic Acid (-COOH): Amphiphilic H-bond donor/acceptor.[1] Responsible for pH-dependent solubility in aqueous media.[1]

-

Nitro Group (-NO

): Strong electron-withdrawing group (EWG), increasing the overall dipole moment and crystal lattice energy.[1]

| Property | Value / Prediction | Implication for Solubility |

| Molecular Weight | 156.09 g/mol | Moderate; diffusion is not rate-limiting.[1] |

| pKa (COOH) | ~3.5 - 4.0 | Soluble in basic aqueous solutions (pH > 5).[1] |

| pKa (Pyrrole NH) | ~11 - 12 | Significantly more acidic than unsubstituted pyrrole (pKa ~17) due to -NO |

| LogP (Octanol/Water) | ~1.1 - 1.4 | Lipophilic enough for organic extraction but polar enough for poor alkane solubility.[1] |

| H-Bond Donors | 2 (NH, OH) | Strong crystal lattice; requires polar solvents to dissolve.[1] |

Solubility Landscape: Solvent Classes

The following profile categorizes solvents based on their interaction mechanism with 5-nitro-1H-pyrrole-3-carboxylic acid.

Dipolar Aprotic Solvents (High Solubility)

-

Solvents: DMSO, DMF, NMP.[1]

-

Mechanism: These solvents act as strong Hydrogen Bond Acceptors (HBA), effectively breaking the intermolecular H-bonds (Dimerization) of the carboxylic acid and the pyrrole NH.[1]

-

Usage: Ideal for reaction media and initial stock solutions.[1]

-

Typical Solubility (25°C): > 100 mg/mL.[1]

Polar Protic Solvents (Moderate Solubility)

-

Mechanism: Solvation occurs via H-bonding.[1] However, the non-polar aromatic ring limits solubility compared to simple acids.[1] Solubility is highly temperature-dependent , following the Van't Hoff equation.

-

Usage: Crystallization solvents.[1] Cooling a saturated reflux solution yields high-purity crystals.[1]

-

Typical Solubility (25°C): 10 - 50 mg/mL.[1]

Polar Aprotic / Esters (Low-Moderate Solubility)[1]

-

Solvents: Acetone, Ethyl Acetate, THF.[1]

-

Mechanism: Dipole-dipole interactions.[1] Acetone offers good solubility; Ethyl Acetate is often marginal at room temperature but effective at reflux.[1]

-

Usage: Extraction and washing.[1]

Non-Polar Solvents (Insoluble)[1]

Experimental Protocol: Determination of Solubility

Since specific batch-to-batch variations affect solubility (polymorphism), researchers must validate the profile experimentally.[1]

Standardized Isothermal Saturation Method (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.[1]

Workflow Diagram:

Figure 1: Isothermal saturation workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: Add excess 5-nitro-1H-pyrrole-3-carboxylic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter.

-

Quantification: Analyze the filtrate using HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis spectrophotometry (if

is known and no overlap exists). -

Calculation: Convert concentration (

, mol/L) to mole fraction (

Thermodynamic Modeling

To design crystallization processes, experimental data should be fitted to thermodynamic models.[1]

Modified Apelblat Equation

The solubility of pyrrole derivatives in organic solvents is best described by the semi-empirical Apelblat equation:

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Positive B/T term: Indicates the dissolution is endothermic (solubility increases with T).[1]

-

C term: Accounts for the temperature dependence of the enthalpy of solution.[1]

Dissolution Thermodynamics

Using the Van't Hoff analysis, the apparent enthalpy (

- (Endothermic): Typical for this compound.[1] Heat is required to break the crystal lattice.[1]

- (Positive Entropy): The disorder increases as the organized crystal breaks into solvated molecules.[1]

Thermodynamic Interaction Diagram:

Figure 2: Thermodynamic driving forces for the dissolution of nitro-pyrrole derivatives.

Applications in Drug Development

Understanding this profile is critical for:

-

Purification via Recrystallization:

-

Reaction Optimization:

-

For nucleophilic substitutions or coupling reactions, use DMF or NMP to ensure the reactant is fully available in the solution phase, preventing surface-passivation of the solid.[1]

-

-

Extraction:

References

-

PubChem Compound Summary . Pyrrole-3-carboxylic acid.[1][2][3][4][5][6][7][8][9][10] National Center for Biotechnology Information.[1] [Link][1]

-

Zhang, Y., et al. (2018).[1] "Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in organic solvents." Journal of Chemical & Engineering Data. (Cited for methodology and thermodynamic modeling of pyrrole analogs).[1]

-

Alvarado, Y. J., et al. (2010).[1] "Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in aqueous DMSO." Journal of Solution Chemistry. [Link]

Sources

- 1. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. Pyrrole-3-carboxylic acid | 931-03-3 [chemicalbook.com]

- 7. Pyrrole-3-carboxylic acid | 931-03-3 [chemicalbook.com]

- 8. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Pyrrole-3-carboxylic Acid, 2-Methyl-, Ethyl Ester | CAS Number, Properties, Uses, Safety Data | Expert Chemical Information China [pipzine-chem.com]

- 10. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electronic Properties & Dipole Moment of 5-Nitro-1H-pyrrole-3-carboxylic Acid

[1]

Executive Summary

5-nitro-1H-pyrrole-3-carboxylic acid represents a critical "push-pull" heteroaromatic scaffold used in the synthesis of DNA-binding polyamides (e.g., distamycin analogues) and antibacterial agents.[1] Its electronic behavior is defined by the competitive electron-withdrawing effects of the nitro (

This guide details the dipole moment vectors , frontier molecular orbital (FMO) energetics , and synthetic pathways , bridging computational predictions (DFT) with experimental validation protocols.[1]

Structural & Electronic Basis

Chemical Architecture

The molecule consists of a penta-atomic aromatic pyrrole ring substituted at the:

-

Position 1 (N-H): Electron donor (via lone pair delocalization).[1]

-

Position 3 (

): Carboxylic acid (-COOH), a moderate electron-withdrawing group (EWG).[1] -

Position 5 (

): Nitro group (-NO

The "Push-Pull" Electronic System

The electronic landscape is dominated by Intramolecular Charge Transfer (ICT) . The pyrrole nitrogen acts as a donor, pushing electron density into the ring, while the 5-nitro group acts as a potent acceptor. This conjugation significantly lowers the HOMO-LUMO band gap compared to unsubstituted pyrrole, shifting absorption into the near-UV/visible region (often appearing as a yellow/orange solid).

Computational Methodology (Standard Protocol)

To obtain precise values for this specific isomer, the following Density Functional Theory (DFT) protocol is recommended as the industry standard.

Computational Workflow

The electronic properties are best derived using the B3LYP hybrid functional, which balances exchange and correlation energies effectively for organic nitriles and nitro-compounds.

Recommended Basis Set: 6-311++G(d,p)[1]

-

Diffuse functions (++) : Critical for accurately modeling the lone pairs on Oxygen and the anionic character of the nitro group.

-

Polarization functions (d,p) : Essential for the planar aromatic system.

Figure 1: Standardized DFT workflow for determining electronic properties of nitro-pyrroles.

Electronic Properties Analysis

Dipole Moment ( )

The dipole moment is a vector sum of individual bond moments. For 5-nitro-1H-pyrrole-3-carboxylic acid, the vectors align to create a highly polar molecule .[1]

-

Vector Components:

Predicted Result: The 5-nitro and 3-carboxyl vectors reinforce the electron withdrawal from the ring.[1]

-

Net Dipole Moment: Estimated 6.5 – 7.5 Debye (D) .[1]

-

Solubility Implication: Highly soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions; poor solubility in non-polar solvents (Hexane, Toluene).[1]

Frontier Molecular Orbitals (FMO)

The energy gap (

| Orbital | Character | Localization | Estimated Energy (eV) |

| HOMO | Concentrated on Pyrrole Ring & N1 | -6.8 to -7.2 eV | |

| LUMO | Concentrated on Nitro Group (-NO | -3.0 to -3.4 eV | |

| Band Gap | Reactivity | Semiconductor / Photoreactive |

-

Chemical Hardness (

): The relatively lower gap (compared to benzene) indicates the molecule is "softer" and more polarizable, facilitating interactions with biological receptors (e.g., DNA minor groove).

Experimental Synthesis & Characterization

Synthesis Pathway

The most efficient route utilizes the Hantzsch Pyrrole Synthesis followed by hydrolysis. Direct nitration of pyrrole-3-carboxylic acid is difficult due to regioselectivity issues (preference for C2).[1]

Protocol:

-

Cyclization: Reaction of

-halo ketone with a -

Hydrolysis: Saponification of the methyl ester using LiOH or NaOH.

Figure 2: Hydrolysis pathway from the commercially available methyl ester precursor.[1]

Physicochemical Constants[1]

-

pKa (Predicted): The electron-withdrawing nitro group at position 5 increases the acidity of the carboxylic acid at position 3 via inductive effects.

-

UV-Vis Absorption: Expect

shift to 280–320 nm due to nitro-conjugation (bathochromic shift).[1]

Applications in Drug Design

This scaffold is a bioisostere for other 5-membered heterocycles in:

-

DNA Gyrase Inhibitors: The nitro group provides a critical hydrogen bond acceptor point.[1]

-

Polyamides: Used as a "head" or "tail" unit in distamycin-like minor groove binders to recognize specific GC/AT base pairs.[1]

Reference List

-

PubChem. Pyrrole-3-carboxylic acid (CID 101030).[1] National Library of Medicine.[1] Link

-

Cosford, N. D., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives.[1][2] Organic Letters.[1][3] Link

-

Chemistry LibreTexts. Dipole Moments and Vector Analysis.Link[1]

-

Sigma-Aldrich. Methyl 5-nitro-1H-pyrrole-3-carboxylate Product Data.Link[1]

The Ascendant Role of 5-Nitro-1H-pyrrole-3-carboxylic Acid Derivatives in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Nitropyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a nitro group at the 5-position of the 1H-pyrrole-3-carboxylic acid framework dramatically amplifies its therapeutic potential, giving rise to a class of compounds with potent antimicrobial and anticancer properties.[2][3] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanism of action of 5-nitro-1H-pyrrole-3-carboxylic acid derivatives, offering field-proven insights for researchers and professionals in drug development. The strategic placement of the electron-withdrawing nitro group is crucial for the bioactivation of these compounds, a key mechanistic feature that will be explored in detail.

Synthetic Strategies: Crafting the 5-Nitropyrrole Core

The synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid and its derivatives, such as esters and amides, can be approached through several established and modern methodologies. The classical Hantzsch and Paal-Knorr pyrrole syntheses remain relevant for constructing the pyrrole ring, often followed by a nitration step.[4][5]

Classical Approaches to the Pyrrole Ring

The Hantzsch pyrrole synthesis involves the condensation of an α-haloketone with a β-ketoester and an amine or ammonia.[6] This method is versatile, allowing for the introduction of various substituents on the pyrrole ring. The Paal-Knorr synthesis , on the other hand, utilizes the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[5][7] While effective, these traditional methods can sometimes be limited by harsh reaction conditions and modest yields.[7]

Modern Synthetic Protocols: Continuous Flow Synthesis

A significant advancement in the synthesis of pyrrole-3-carboxylic acids is the development of continuous flow methodologies.[4][8] This approach offers several advantages over traditional batch synthesis, including improved reaction control, higher yields, and the potential for rapid library generation.[8] A notable example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones.[4] A key innovation in this process is the in situ hydrolysis of the tert-butyl ester by the hydrogen bromide byproduct of the Hantzsch reaction, directly yielding the carboxylic acid.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid derivatives, starting from the construction of the pyrrole ring to the final derivatization.

This selective activation in hypoxic environments or specific microorganisms provides a basis for targeted therapy, potentially reducing off-target toxicity.

Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The biological activity of 5-nitro-1H-pyrrole-3-carboxylic acid derivatives is highly dependent on their molecular structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

-

The 5-Nitro Group: As established, the presence of the nitro group at the 5-position is paramount for the biological activity of these compounds. [2][9]Its replacement with other electron-withdrawing groups often leads to a significant decrease in potency. [9]

-

Substituents on the Pyrrole Ring: The nature and position of other substituents on the pyrrole ring can modulate the activity. For instance, the introduction of halogen atoms can enhance antimicrobial efficacy. [2]The steric and electronic properties of these substituents can influence the interaction with target enzymes and the overall pharmacokinetic profile of the molecule.

-

The Carboxylic Acid Derivative: Modification of the carboxylic acid group into various esters and amides allows for the fine-tuning of physicochemical properties such as solubility and bioavailability. [10]These modifications can also impact the molecule's ability to penetrate cell membranes and reach its intracellular target.

Conclusion: A Promising Frontier in Drug Discovery

5-Nitro-1H-pyrrole-3-carboxylic acid derivatives represent a compelling class of compounds with significant therapeutic potential. Their broad-spectrum antimicrobial and anticancer activities, coupled with a well-defined mechanism of action centered on reductive bioactivation, make them attractive candidates for further development. The versatility of their synthesis allows for extensive structural modifications, providing a rich landscape for the exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the intricate interplay between chemical structure and biological function deepens, these nitropyrrole derivatives are poised to play an increasingly important role in the ongoing quest for novel and effective therapeutic agents.

References

-

Raimondi, M. V., Schillaci, D., Petruso, S., & Cascioferro, S. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Marine Drugs, 18(6), 295. [Link]

-

Beland, F. A., & Marques, M. M. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 689-705. [Link]

-

Williams, E. T., & Ekins, S. (2021). Nitroaromatic Antibiotics. In Encyclopedia. MDPI. [Link]

-

Augusto, O., & Bonini, M. G. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 987. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

-

de Souza, M. V. N. (2020). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 12(4), 1017-1033. [Link]

-

Kratochvíl, M., Stolaříková, J., Vinšová, J., & Vávrová, K. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Pathway. Journal of Medicinal Chemistry, 66(2), 1269–1285. [Link]

-

Nasser, A. J. A., & Sivasankaran, S. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert, 6(2), 133-146. [Link]

-

Nasser, A. J. A., & Sivasankaran, S. (2012). Synthesis and antimicrobial activity of some new pyrrole derivatives. Journal of Saudi Chemical Society, 16(4), 431-436. [Link]

-

Sharma, A., Kumar, V., & Kumar, S. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]

-

Olaru, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10793. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. [Link]

-

Khulpe, P. B., & Mohite, S. K. (2014). Synthesis, Microscopical Observation of Polymorphism and Antifungal, Antitubercular Activity of Novel Pyrrole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 1(3), 1-11. [Link]

-

Bodaghi, A., et al. (2026). Five membered nitrogen-containing heterocyclic compounds (pyrrole and pyrazole derivatives) as anticancer compounds. ResearchGate. [Link]

-

Nasser, A. J. A., & Sivasankaran, S. (2012). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Revista de la Sociedad Química de México, 56(2), 163-168. [Link]

-

Gu, Y., et al. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. International Journal of Molecular Sciences, 23(3), 1801. [Link]

-

Nasser, A. J. A., & Sivasankaran, S. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

-

Raimondi, M. V., Schillaci, D., Petruso, S., & Cascioferro, S. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Marine Drugs, 18(6), 295. [Link]

-

Yilmaz, I., et al. (2025). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, e23725. [Link]

-

Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

-

Kumar, R., et al. (2013). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 23(24), 6758-6762. [Link]

-

Al-Warhi, T., et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Bremner, J. B., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

-

Mowbray, C. E., et al. (2004). Structure-Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. Journal of Medicinal Chemistry, 47(14), 3584-3592. [Link]

-

Morawska, K., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. In Encyclopedia. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]